molecular formula C16H13IN2O4 B11121535 (2-{(E)-[(4-iodobenzoyl)hydrazono]methyl}phenoxy)acetic acid

(2-{(E)-[(4-iodobenzoyl)hydrazono]methyl}phenoxy)acetic acid

Cat. No.: B11121535
M. Wt: 424.19 g/mol
InChI Key: JGNGCODVHHRTHS-GIJQJNRQSA-N
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Description

(2-{(E)-[(4-iodobenzoyl)hydrazono]methyl}phenoxy)acetic acid is an organic compound with the molecular formula C16H13IN2O4 This compound is characterized by the presence of an iodinated benzoyl group, a hydrazono linkage, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{(E)-[(4-iodobenzoyl)hydrazono]methyl}phenoxy)acetic acid typically involves a multi-step process. One common method starts with the iodination of benzoyl chloride to form 4-iodobenzoyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 4-iodobenzoylhydrazine. The next step involves the condensation of 4-iodobenzoylhydrazine with 2-formylphenoxyacetic acid under acidic conditions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-{(E)-[(4-iodobenzoyl)hydrazono]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodinated benzoyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like thiols, amines, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

(2-{(E)-[(4-iodobenzoyl)hydrazono]methyl}phenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2-{(E)-[(4-iodobenzoyl)hydrazono]methyl}phenoxy)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The hydrazono group can form hydrogen bonds or coordinate with metal ions, influencing the activity of target proteins. The iodinated benzoyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2-{(E)-[(4,5-dihydro-1H-benzo[g]indazol-3-ylcarbonyl)hydrazono]methyl}phenoxy)acetic acid
  • (2-bromo-4-{(E)-[(3-iodobenzoyl)hydrazono]methyl}phenoxy)acetic acid
  • (2-{[(4-iodobenzoyl)hydrazono]methyl}phenoxy)acetic acid

Uniqueness

(2-{(E)-[(4-iodobenzoyl)hydrazono]methyl}phenoxy)acetic acid is unique due to the presence of the iodinated benzoyl group, which imparts distinct chemical reactivity and biological activity. The hydrazono linkage also contributes to its ability to form stable complexes with metal ions, making it valuable in various research applications.

Properties

Molecular Formula

C16H13IN2O4

Molecular Weight

424.19 g/mol

IUPAC Name

2-[2-[(E)-[(4-iodobenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C16H13IN2O4/c17-13-7-5-11(6-8-13)16(22)19-18-9-12-3-1-2-4-14(12)23-10-15(20)21/h1-9H,10H2,(H,19,22)(H,20,21)/b18-9+

InChI Key

JGNGCODVHHRTHS-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)I)OCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)I)OCC(=O)O

Origin of Product

United States

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